molecular formula C27H26N4O3 B6585909 N-(4-ethoxyphenyl)-1-{[4-(3-methylbenzamido)phenyl]methyl}-1H-imidazole-4-carboxamide CAS No. 1251608-18-0

N-(4-ethoxyphenyl)-1-{[4-(3-methylbenzamido)phenyl]methyl}-1H-imidazole-4-carboxamide

Cat. No.: B6585909
CAS No.: 1251608-18-0
M. Wt: 454.5 g/mol
InChI Key: IAPABXOCVHBQKX-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-1-{[4-(3-methylbenzamido)phenyl]methyl}-1H-imidazole-4-carboxamide is a synthetic small molecule featuring a 1H-imidazole-4-carboxamide core. Key structural elements include:

  • Imidazole ring: Positioned at the core, contributing to hydrogen bonding and π-π stacking interactions.
  • 4-Ethoxyphenyl group: Attached to the carboxamide nitrogen, enhancing lipophilicity and metabolic stability due to the ethoxy substituent.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-1-[[4-[(3-methylbenzoyl)amino]phenyl]methyl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O3/c1-3-34-24-13-11-23(12-14-24)30-27(33)25-17-31(18-28-25)16-20-7-9-22(10-8-20)29-26(32)21-6-4-5-19(2)15-21/h4-15,17-18H,3,16H2,1-2H3,(H,29,32)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAPABXOCVHBQKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazole-Carboxamide Derivatives

a) N-(4-Benzoylphenyl)-1H-imidazole-4-carboxamide (4b)
  • Core : Same imidazole-4-carboxamide scaffold.
  • Substituents : A benzoylphenyl group replaces the ethoxyphenyl and benzamido-benzyl moieties.
  • Synthesis : Synthesized via acid-amine coupling, yielding a pale yellow solid with a melting point of 189–191°C .
  • Key Differences : The benzoyl group increases aromaticity and may reduce solubility compared to the ethoxy group in the target compound.
b) CM614189 (N-(2-methylphenyl)-1-{[4-(3-methylbenzamido)phenyl]methyl}-1H-imidazole-4-carboxamide)
  • Core : Identical imidazole-4-carboxamide structure.
  • Substituents : A 2-methylphenyl group replaces the 4-ethoxyphenyl on the carboxamide.

Benzimidazole-Carboxamide Analogs

a) 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide
  • Core : Benzimidazole-5-carboxamide (vs. imidazole in the target compound).
  • Substituents : 3,4-Dimethoxyphenyl and propyl groups.
  • Synthesis : One-pot reductive cyclization using sodium dithionite, demonstrating high efficiency for benzimidazoles .
  • Key Differences : The benzimidazole core increases planarity and rigidity, which may enhance DNA intercalation but reduce blood-brain barrier penetration compared to imidazole derivatives .

Ethoxyphenyl-Containing Compounds

a) Etazene (N,N-Diethyl-2-{[(4-ethoxyphenyl)methyl]-1H-benzimidazol-1-yl}ethanamine)
  • Core : Benzimidazole with an ethoxyphenylmethyl group.
  • Substituents: Diethylaminoethyl chain.
  • Activity : A synthetic opioid analog, highlighting the role of ethoxyphenyl in modulating receptor binding .
  • Key Differences : The benzimidazole core and tertiary amine chain distinguish it from the target compound’s imidazole-carboxamide scaffold .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents Synthesis Method Predicted/Reported Properties
Target Compound Imidazole-4-carboxamide 4-Ethoxyphenyl; [4-(3-methylbenzamido)phenyl]methyl Not specified High lipophilicity (logP ~3.5)
N-(4-Benzoylphenyl)-1H-imidazole-4-carboxamide (4b) Imidazole-4-carboxamide 4-Benzoylphenyl Acid-amine coupling m.p. 189–191°C; HRMS m/z 314.09055 [M + Na]+
CM614189 Imidazole-4-carboxamide 2-Methylphenyl; [4-(3-methylbenzamido)phenyl]methyl Custom synthesis Altered solubility profile vs. target
2-(3,4-Dimethoxyphenyl)-... Benzimidazole-5-carboxamide 3,4-Dimethoxyphenyl; propyl One-pot reductive cyclization LC-MS confirmed; yield ~70%
Etazene Benzimidazole 4-Ethoxyphenylmethyl; diethylaminoethyl Multi-step alkylation μ-opioid receptor agonist (EC50 ~10 nM)

Research Findings and Implications

  • Carboxamide Functionality: The carboxamide group in the target compound and analogs serves as a hydrogen bond donor/acceptor, critical for protein binding .
  • Ethoxy vs. Methoxy : Ethoxy substituents (target compound) may confer greater metabolic stability compared to methoxy groups (–2) due to reduced cytochrome P450-mediated demethylation .
  • Synthetic Strategies : While benzimidazoles are efficiently synthesized via reductive cyclization (–2), imidazole-carboxamides like the target compound may require alternative routes, such as Ullmann coupling or microwave-assisted synthesis .

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